

# (-)-Borneol's Effect on Blood-Brain Barrier Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | (-)-Borneol |           |
| Cat. No.:            | B1667373    | Get Quote |

#### Abstract

The blood-brain barrier (BBB) represents a significant challenge in the development of therapeutics for central nervous system (CNS) disorders, restricting the passage of most pharmacological agents into the brain.[1][2][3] (-)-Borneol, a bicyclic monoterpene found in the essential oils of various medicinal plants, has emerged as a promising agent for transiently and reversibly increasing BBB permeability.[1][4][5][6] This technical guide provides an in-depth analysis of the mechanisms through which (-)-borneol modulates the BBB, supported by quantitative data from in vitro and in vivo studies. It details the key signaling pathways involved, such as the NF-kB pathway, and provides comprehensive experimental protocols for assessing its effects. The primary mechanisms of action include the modulation of tight junction protein expression, inhibition of efflux transporters like P-glycoprotein (P-gp), and influence over vasodilatory neurotransmitters.[1][4][7][8] By consolidating current research, this document serves as a resource for researchers, scientists, and drug development professionals seeking to leverage (-)-borneol as an adjuvant for enhanced CNS drug delivery.

# Introduction The Blood-Brain Barrier: A Formidable Obstacle

The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[2] This barrier is formed by brain microvascular endothelial cells (BMECs) connected by complex tight junctions (TJs) and is further supported by pericytes



and astrocytes.[2][9] The TJs are composed of transmembrane proteins such as occludin and claudins, which are linked to the actin cytoskeleton by scaffolding proteins like Zonula Occludens-1 (ZO-1).[10][11][12] Additionally, the BBB expresses a high concentration of ATP-binding cassette (ABC) efflux transporters, most notably P-glycoprotein (P-gp), which actively pump a wide range of xenobiotics out of the endothelial cells and back into the bloodstream, further limiting drug accumulation in the brain.[2][13][14] This protective function, however, restricts the entry of approximately 98% of small-molecule drugs and nearly all large-molecule therapeutics, posing a major hurdle for treating CNS diseases.[2]

# (-)-Borneol: A Natural Permeability Enhancer

Borneol is a naturally occurring bicyclic organic compound and a monoterpene derivative.[1][6] Traditionally used in Chinese medicine as an "orifice-opening" agent, a growing body of scientific evidence confirms that this effect is primarily due to its ability to open the BBB.[1][4] Its small molecular weight and high lipophilicity allow it to rapidly cross the BBB.[6][15] Crucially, its effect on BBB permeability is reported to be a rapid, transient, and reversible physiological process, which can enhance the delivery of co-administered drugs into the brain without causing pathological damage.[1][4][8][15]

# Mechanisms of (-)-Borneol on BBB Permeability

**(-)-Borneol** employs a multi-targeted approach to increase the permeability of the BBB. The primary mechanisms involve the physical disruption of tight junctions, the functional inhibition of efflux pumps, and the modulation of local cerebral blood flow.

#### **Modulation of Tight Junctions**

The integrity of the BBB is critically dependent on the tight junctions between endothelial cells. Borneol has been shown to transiently alter the structure and expression of key TJ proteins. In a rat model of C6 glioma, borneol administration led to a significant, yet reversible, decrease in the mRNA and protein expression of ZO-1 and F-actin.[16] The lowest expression levels were observed 30-45 minutes post-administration, after which they gradually returned to baseline. [16] However, the expression of occludin and claudin-5 was not significantly modified in this model.[16] Other studies suggest that borneol can loosen the intercellular TJs, increasing the passage of substances through the paracellular route.[15][17][18] This structural alteration is a key contributor to the increased permeability for co-administered drugs.



# **Inhibition of Efflux Transporters (P-glycoprotein)**

P-glycoprotein (P-gp), an ABC transporter, is a major obstacle to CNS drug delivery. It actively effluxes a wide variety of substrates from the brain endothelial cells.[13][19] Borneol has been demonstrated to inhibit both the function and expression of P-gp.[1][13] In vitro studies using a BBB model of rat BMECs and astrocytes showed that borneol increased the intracellular accumulation of the P-gp substrate Rhodamine 123 and enhanced the transport of verapamil and digoxin across the cell monolayer.[13] This functional inhibition is complemented by a down-regulation of P-gp expression at the mRNA (mdr1a) and protein levels.[13][17] This dual action effectively reduces the efflux capacity of the BBB, allowing for higher intracellular and, consequently, brain concentrations of P-gp substrate drugs.[13]

# Influence on Vasodilatory Neurotransmitters and Other Mechanisms

Beyond its direct effects on TJs and efflux pumps, borneol is also believed to enhance BBB permeability by modulating vasodilatory neurotransmitters.[1][4][7][8] This can lead to increased cerebral blood flow, potentially facilitating greater drug delivery to brain tissue. Furthermore, borneol has been shown to increase the number and volume of pinocytosis vesicles in BBB cells, suggesting an enhancement of the transcellular transport pathway.[18] It may also alter the fluidity of the cell membrane, further contributing to increased permeability. [1]





Click to download full resolution via product page

Figure 1: Core mechanisms of (-)-borneol on the blood-brain barrier.

# Quantitative Evidence of (-)-Borneol's Effect

The capacity of **(-)-borneol** to enhance BBB permeability has been quantified in numerous preclinical studies. The following tables summarize key findings from both in vitro and in vivo experiments.

### **In Vitro Studies**

In vitro models of the BBB, typically using co-cultures of brain microvascular endothelial cells and astrocytes, allow for the precise measurement of permeability changes under controlled conditions.



| Model System                        | Parameter<br>Measured                                  | Borneol<br>Concentration     | Observed Effect                                                                      | Reference |
|-------------------------------------|--------------------------------------------------------|------------------------------|--------------------------------------------------------------------------------------|-----------|
| Rat<br>BMEC/Astrocyte<br>Co-culture | P-gp Substrate<br>Transport<br>(Verapamil,<br>Digoxin) | Not specified                | Enhanced<br>transport across<br>the in vitro BBB<br>model.                           | [13]      |
| Rat<br>BMEC/Astrocyte<br>Co-culture | Rhodamine 123 Accumulation                             | Not specified                | Increased<br>intracellular<br>accumulation.                                          | [13]      |
| Rat<br>BMEC/Astrocyte<br>Co-culture | mdr1a mRNA &<br>P-gp Protein<br>Expression             | Not specified                | Depressed<br>mdr1a mRNA<br>and P-gp protein<br>expression.                           | [13]      |
| MDCK Cell<br>Monolayer              | Intercellular Tight<br>Junctions                       | Borneol-<br>containing serum | Loosening of tight junctions observed after 4 hours.                                 | [18]      |
| MDCK Cell<br>Monolayer              | Pinocytosis<br>Vesicles                                | Borneol-<br>containing serum | Increased number and enlarged diameter of vesicles.                                  | [18]      |
| HBMEC<br>Monolayer                  | Transepithelial<br>Electrical<br>Resistance<br>(TEER)  | Not specified                | Borneol-modified nanoparticles decreased TEER, indicating reduced barrier integrity. | [20]      |

Table 1: Summary of Quantitative Data from In Vitro Studies on Borneol's Effect on the BBB.

## **In Vivo Studies**



# Foundational & Exploratory

Check Availability & Pricing

Animal models are crucial for validating the therapeutic potential of borneol as a CNS drug delivery enhancer. These studies typically measure the increase in brain concentration of a coadministered drug.



| Animal Model              | Co-<br>administered<br>Agent                | Borneol Dosage   | Observed Effect                                                                           | Reference |
|---------------------------|---------------------------------------------|------------------|-------------------------------------------------------------------------------------------|-----------|
| Rats (C6 glioma<br>model) | Cisplatin                                   | 35 or 140 mg/kg  | Brain AUC of cisplatin increased from 192.07 to 415.07 and 227.04 (mg/mL/h) respectively. | [16]      |
| Rats (C6 glioma<br>model) | ZO-1 & F-actin<br>Protein<br>Expression     | 140 mg/kg        | 46.7% decrease<br>for ZO-1 and<br>63.3% for F-actin<br>at 30 min.                         | [16]      |
| Rats                      | Tetramethylpyraz ine (Ligustrazine)         | Not specified    | 26–197% increase in brain Cmax and AUC values.                                            | [1]       |
| Mice                      | Gastrodin                                   | 200–600 mg/kg    | Peak enhancement of brain bioavailability of gastrodigenin (active metabolite).           | [1]       |
| Rats                      | Rhodamine 123<br>(Rh123)                    | 0.1 and 0.2 g/kg | Increased delivery of Rh123 in hippocampus and hypothalamus.                              | [17]      |
| Rats                      | Mdr1a, Mdr1b,<br>Mrp1 Protein<br>Expression | 0.2 g/kg         | Decreased<br>expression of<br>Mdr1 and Mrp1                                               | [17]      |



in hippocampus and hypothalamus.

Table 2: Summary of Quantitative Data from In Vivo Studies on Borneol's Effect on the BBB.

# **Key Signaling Pathways**

The effects of **(-)-borneol** on protein expression are mediated by specific intracellular signaling cascades. Understanding these pathways provides insight into the molecular basis of its action.

# NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and gene expression. Studies have shown that borneol can activate NF-κB in brain microvascular endothelial cells.[13][19] This activation is directly linked to the down-regulation of P-gp expression. When the NF-κB pathway was inhibited with specific agents (MG132 and SN50), the borneol-induced decrease in P-gp was obscured.[13] This indicates that borneol depresses P-gp function and expression through an NF-κB-mediated mechanism, providing a specific molecular target for its action.[13][19]





Click to download full resolution via product page

Figure 2: Borneol-mediated P-gp depression via the NF-kB signaling pathway.

# **PI3K-Akt and MAPK Signaling Pathways**

Other cellular signaling pathways are also implicated in borneol's regulation of the BBB, particularly in pathological states. In primary cultured BMECs, borneol treatment was found to activate the PI3K-Akt signaling pathway, which led to an increased expression of tight junction proteins and reduced permeability.[21][22] This highlights a dual, context-dependent role for borneol: it can increase permeability under normal physiological conditions to aid drug delivery, but it can also protect and restore BBB integrity under pathological conditions like ischemic



stroke.[21][22] Additionally, borneol has been shown to activate the p38-MAPK signaling pathway in glioma cells, which can influence transcytosis across the BBB.[21]

# **Detailed Experimental Protocols**

The following sections provide generalized methodologies for key experiments used to evaluate the effect of **(-)-borneol** on BBB permeability.

## In Vitro BBB Model Permeability Assay

This protocol describes the establishment of a co-culture BBB model and the assessment of its permeability.

- Cell Culture: Human Brain Microvascular Endothelial Cells (HBMECs) are cultured in appropriate media. Astrocytes are cultured separately.
- Model Assembly: HBMECs are seeded onto the apical side of a porous Transwell insert (e.g., 3.0 µm pore size). Astrocytes are cultured on the basolateral side (the bottom of the well). The cells are co-cultured for several days to allow for the formation of a tight monolayer.[20]
- Barrier Integrity Measurement (TEER): The integrity of the endothelial monolayer is quantified by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter (e.g., Millicell-ERS-2). A stable and high TEER value (e.g., >250 Ω/cm²) indicates a wellformed barrier.[20][23][24]
- Treatment: The BBB model is treated with various concentrations of **(-)-borneol** or borneol-modified nanoparticles for a defined period (e.g., 4 hours). A control group receives the vehicle alone. TEER can be monitored throughout the treatment.
- Permeability Assessment: Following treatment, a fluorescent tracer molecule (e.g., sodium fluorescein or FITC-dextran) is added to the apical (upper) chamber.
- Quantification: At various time points, samples are taken from the basolateral (lower) chamber. The concentration of the tracer that has crossed the barrier is measured using a fluorescence plate reader. The apparent permeability coefficient (Papp) can then be



calculated. A decrease in TEER and an increase in the Papp value indicate increased BBB permeability.[25]

# In Vivo BBB Permeability Assessment using Evans Blue

The Evans blue assay is a common method to assess BBB integrity in animal models.

- Animal Model: Sprague-Dawley rats or C57BL/6 mice are commonly used.
- Treatment: Animals are administered (-)-borneol (e.g., 0.2 g/kg, oral gavage) or vehicle control.[17]
- Tracer Injection: After a set time post-treatment (e.g., 30 minutes), Evans blue dye (e.g., 2% solution, 4 mL/kg) is injected intravenously. The dye binds to serum albumin, forming a complex that cannot cross an intact BBB.[26]
- Circulation and Perfusion: The dye is allowed to circulate for a specified period (e.g., 30-60 minutes). The animals are then anesthetized and transcardially perfused with saline to remove the dye from the vasculature.
- Brain Extraction and Homogenization: The brain is removed, weighed, and homogenized in a suitable solvent (e.g., formamide or trichloroacetic acid).
- Dye Quantification: The homogenate is centrifuged, and the amount of Evans blue in the supernatant is quantified by measuring the absorbance at ~620 nm with a spectrophotometer. An increased concentration of Evans blue in the brain parenchyma of the borneol-treated group compared to the control group signifies increased BBB permeability.
   [26]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 2. Borneol, a messenger agent, improves central nervous system drug delivery through enhancing blood—brain barrier permeability: a preclinical systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood-brain barrier permeability PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Role of borneol as enhancer in drug formulation: A review PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival PMC [pmc.ncbi.nlm.nih.gov]
- 11. ZO-1 Stabilizes the Tight Junction Solute Barrier through Coupling to the Perijunctional Cytoskeleton PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function [frontiersin.org]
- 15. Recent Progress on the Synergistic Antitumor Effect of a Borneol-Modified Nanocarrier Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Borneol increases blood-tumour barrier permeability by regulating the expression levels of tight junction-associated proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mechanism of the opening of the blood-brain barrier by borneol: a pharmacodynamics and pharmacokinetics combination study PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Effect of borneol on the intercellular tight junction and pinocytosis vesicles in vitro blood-brain barrier model] PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Borneol Depresses P-Glycoprotein Function by a NF-kB Signaling Mediated Mechanism in a Blood Brain Barrier in Vitro Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhanced permeability of blood-brain barrier and targeting function of brain via borneol-modified chemically solid lipid nanoparticle PMC [pmc.ncbi.nlm.nih.gov]



- 21. Research progress on the regulation and mechanism of borneol on the blood-brain barrier in pathological states: a narrative review focused on ischemic stroke and cerebral glioma PMC [pmc.ncbi.nlm.nih.gov]
- 22. jdc.jefferson.edu [jdc.jefferson.edu]
- 23. BBB-on-a-chip with integrated micro-TEER for permeability evaluation of multi-functionalized gold nanorods against Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 24. TEER measurement techniques for in vitro barrier model systems PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. The Role and Mechanism of Borneol to Open the Blood-Brain Barrier PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(-)-Borneol's Effect on Blood-Brain Barrier Permeability: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667373#borneol-s-effect-on-blood-brain-barrier-permeability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing